1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Key Structural Descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FN₄O |
| Molecular Weight | 244.22 g/mol |
| SMILES | CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 |
| InChI Key | FQUVBCYEUPANLK-UHFFFAOYSA-N |
The pyrazolo[3,4-d]pyrimidin-4-one scaffold consists of a pyrazole ring fused to a pyrimidinone ring. The 4-fluorophenyl substituent at N1 and the methyl group at C6 introduce steric and electronic modifications critical to its physicochemical properties .
Tautomeric Forms and Stereochemical Considerations
The compound exhibits keto-enol tautomerism at the pyrimidin-4-one moiety. The equilibrium favors the keto form (4-oxo) due to aromatic stabilization of the conjugated system (Figure 1). Computational studies on analogous pyrazolo[3,4-d]pyrimidinones confirm that the keto tautomer dominates in both solid and solution states, as evidenced by X-ray crystallography and NMR spectroscopy .
Tautomeric Equilibrium:
$$
\text{Keto form} \rightleftharpoons \text{Enol form}
$$
Key Factors Influencing Tautomerism:
- Electronic Effects : The electron-withdrawing fluorine atom on the phenyl group stabilizes the keto form via resonance.
- Hydrogen Bonding : Intramolecular hydrogen bonding between the carbonyl oxygen (O4) and adjacent NH groups further stabilizes the keto configuration .
Stereochemical rigidity is imposed by the planar fused-ring system. The 4-fluorophenyl group adopts a coplanar orientation with the pyrazolo[3,4-d]pyrimidinone core, minimizing steric hindrance and maximizing π-π interactions .
Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Core Scaffold
The unsubstituted pyrazolo[3,4-d]pyrimidine core serves as a purine bioisostere, with applications in kinase inhibition and anticancer drug design . Structural modifications in 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one alter its pharmacological profile:
Substituent Effects:
Electronic and Steric Comparisons:
- Electron-Withdrawing Groups : The 4-fluoro substituent reduces electron density at N1, altering hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Methyl at C6 : This substitution disrupts planarity, reducing off-target interactions compared to smaller substituents (e.g., hydrogen) .
Table 2: Core Scaffold vs. Derivative
| Parameter | Pyrazolo[3,4-d]pyrimidine Core | 1-(4-Fluorophenyl)-6-methyl Derivative |
|---|---|---|
| Molecular Weight | 146.13 g/mol | 244.22 g/mol |
| LogP (Calculated) | 0.98 | 2.91 |
| Hydrogen Bond Acceptors | 4 | 5 |
| Aromatic Surface Area | 68 Ų | 112 Ų |
The derivative’s enhanced lipophilicity (LogP = 2.91) and expanded aromatic surface area (112 Ų) improve membrane permeability and target binding affinity relative to the parent scaffold . These modifications align with strategies for optimizing kinase inhibitors, where fluorine and methyl groups are common pharmacophoric elements .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVBCYEUPANLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and growth.
Biochemical Pathways
The inhibition of CDK2 by 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression pathway. This disruption can lead to the arrest of the cell cycle, preventing the replication of cancer cells and potentially leading to their death.
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase pathways. Additionally, the compound has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells. It also affects cell signaling pathways by modulating the activity of key proteins involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity. This binding prevents the phosphorylation of retinoblastoma protein (Rb), a crucial regulator of the cell cycle. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and continues to induce apoptosis in cancer cells even after prolonged exposure. These findings suggest that the compound has potential for sustained therapeutic effects in vivo.
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver. It undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux. This interaction can influence the compound’s intracellular concentration and distribution, affecting its therapeutic effects. Additionally, the compound has been shown to accumulate in tumor tissues, enhancing its antitumor activity.
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells. It has been shown to target specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential. Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and cell cycle regulation.
Biological Activity
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities, particularly its potential as an anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is C12H10FN3O, with a molecular weight of 244.23 g/mol. The compound features a pyrazole ring fused to a pyrimidine structure, characterized by the presence of a fluorophenyl group and a methyl substituent. The electron-withdrawing fluorine atom significantly influences its reactivity and biological activity .
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
The primary mechanism through which this compound exerts its anticancer effects is by inhibiting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. In vitro studies have demonstrated that it binds effectively to CDK2/cyclin A2 complexes, occupying the ATP-binding site and leading to a decrease in kinase activity. This inhibition results in reduced cell proliferation and increased apoptosis in various cancer cell lines.
Anticancer Activity
The compound has shown significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited strong growth inhibition with IC50 values in the nanomolar range.
- HCT-116 (colon cancer) : Similar potent inhibitory effects were observed.
The IC50 values indicate that 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is more effective than some standard treatments like sorafenib.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds reveals insights into how different substitutions affect activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Similar pyrazolo structure with different substitution | Moderate CDK2 inhibition | Different fluorine position affects binding affinity |
| 1-(phenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Lacks fluorine substituent | Lower cytotoxicity compared to fluorinated versions | Absence of electron-withdrawing group reduces activity |
| 1-(2-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Chlorine instead of fluorine | Variable activity based on substitution pattern | Chlorine's electron-withdrawing nature provides different reactivity |
These variations highlight the importance of substituent positioning and electronic properties in determining the efficacy of pyrazolo[3,4-d]pyrimidine derivatives.
Case Studies and Research Findings
Recent studies have further explored the anticancer potential of pyrazolo derivatives. For instance:
- Study on MDA-MB-231 Cells : A library of synthesized compounds was screened for anticancer activity using the MTT assay. Although some compounds showed no significant growth inhibition against MDA-MB-231 cells, others demonstrated promising results that warrant further investigation .
- Animal Models : In vivo evaluations have indicated that certain analogues exhibit potent tumor growth inhibition without systemic toxicity. These findings suggest that modifications to the pyrazolo framework may enhance therapeutic profiles while minimizing side effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one as an anticancer agent. It has been noted for its efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Tumor Growth : The compound has shown significant inhibitory effects on tumor growth in models such as MCF-7 breast cancer cells. It induces apoptosis and suppresses cell migration and cycle progression, leading to DNA fragmentation .
- Dual Inhibition of EGFR and VEGFR2 : This compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC₅₀ values ranging from 0.3 to 24 µM. These properties make it a candidate for targeted cancer therapies .
Mechanistic Studies
Molecular docking studies have elucidated the binding modes of this compound with protein targets, providing insights into its mechanism of action. The interactions at the molecular level suggest that structural modifications could enhance its selectivity and potency against specific cancer types .
Synthesis and Derivatives
The synthesis of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves several chemical transformations starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The process typically includes chlorination followed by hydrazinolysis and subsequent condensation reactions with various aromatic aldehydes .
Study 1: Anticancer Efficacy
In a comprehensive study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibited potent anticancer activity across multiple cell lines including breast and lung cancers. The study utilized the National Cancer Institute's 60-panel cell line assay to assess efficacy .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives. It was determined that modifications at the phenyl ring significantly influenced biological activity. The presence of fluorine at the para position enhanced potency against EGFR-related pathways .
Comparison with Similar Compounds
Substituent Effects at the 1-Position
The 1-position of pyrazolo[3,4-d]pyrimidinone derivatives is typically substituted with aromatic rings. Key analogs and their substituent impacts include:
Key Observations :
- The 4-fluorophenyl group in the target compound balances electronic effects and metabolic stability compared to stronger electron-withdrawing groups (e.g., Br, NO₂) .
Substituent Effects at the 6-Position
The 6-position modifications influence solubility, reactivity, and biological interactions:
Key Observations :
Key Observations :
- Antibacterial activity is linked to electron-withdrawing substituents (e.g., methoxyquinolinyl) .
- Antiparasitic activity correlates with nitro or halogenated aryl groups .
Preparation Methods
Cyclization of Precursors to Pyrazolo[3,4-d]pyrimidin-4-one Core
A common approach starts with the formation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an intermediate. This is achieved by reacting appropriately substituted hydrazines with β-ketoesters or β-diketones, followed by cyclization with formamide derivatives or other nitrogen sources.
- For example, compound 3, 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, can be synthesized by stirring a mixture of precursor hydrazine and 4-fluorophenyl-substituted β-ketoester under reflux conditions, followed by cyclization using phosphorus oxychloride (POCl3) as a dehydrating agent.
Introduction of the 6-Methyl Group
The methyl group at the 6-position is introduced either by starting with methyl-substituted precursors or by selective methylation post-cyclization. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity at C-6.
Tandem Aza-Wittig and Annulation Reaction
A novel and efficient synthetic route involves a tandem aza-Wittig reaction followed by annulation to form the pyrazolo[3,4-d]pyrimidin-4-one framework. This method uses iminophosphorane intermediates reacting with aromatic isocyanates and hydrazine to afford 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in good yields (52–92%).
- This strategy allows for regioselective synthesis and is adaptable to various aryl substituents, including 4-fluorophenyl groups.
Use of Phosphorus Oxychloride (POCl3) Mediated Cyclization
Phosphorus oxychloride is widely used to promote cyclization and chlorination steps in the synthesis of pyrazolopyrimidines. For instance, treatment of precursor compounds with POCl3 at reflux leads to the formation of chloro-substituted intermediates, which can then be converted to the target compound by nucleophilic substitution with amines or other nucleophiles.
Catalysis by Brønsted-Acidic Ionic Liquids
Recent advancements include the use of Brønsted-acidic ionic liquids as efficient and reusable catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This method offers mild reaction conditions, high yields, and environmentally friendly protocols.
Comparative Data Table of Preparation Methods
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-6-methyl-pyrazolo[3,4-d]pyrimidin-4-one?
A regioselective synthesis approach involving tandem aza-Wittig and annulation reactions has been successfully applied to analogous pyrazolo[3,4-d]pyrimidin-4-one derivatives, yielding products in 52–92% isolated yields . Key steps include:
- Reaction conditions : Reflux in solvent systems (e.g., n-heptane-toluene) with catalysts like ZnCl₂ .
- Monitoring : Analytical TLC to track reaction progress .
- Purification : Recrystallization from appropriate solvents (e.g., ethanol-water mixtures) .
For functionalization at the 1- and 6-positions, parallel synthetic chemistry with halogenated intermediates (e.g., bromine substitution) followed by Suzuki coupling or alkylation can be employed .
Q. How can the structural identity and purity of this compound be validated?
- Spectroscopy : Use , , and IR to confirm regiochemistry and functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of crystal structure and stereochemistry .
- Purity assessment : HPLC with UV detection (e.g., >95% purity threshold) and elemental analysis .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme inhibition : Xanthine oxidase (XO) inhibition assays using allopurinol as a positive control, with IC determination via UV spectrophotometry .
- Antifungal screening : Disk diffusion or microdilution assays against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations of 10–50 mg/L .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) to calculate IC values .
Advanced Research Questions
Q. How can computational tools optimize pharmacokinetic properties and target engagement?
- ADMET prediction : Use tools like SwissADME or ProTox-II to assess solubility, bioavailability, and toxicity profiles .
- Molecular docking : Lamarckian Genetic Algorithm (LGA) for docking into target proteins (e.g., vascular endothelial growth factor receptor [VEGFR] or matrix metalloproteinase-9 [MMP-9]) to predict binding affinities .
- QSAR modeling : Correlate substituent effects (e.g., fluorine at 4-position) with bioactivity to guide structural optimization .
Q. What strategies enhance selectivity for therapeutic targets like XO or PDE9A?
- Structure-based drug design (SBDD) : Modify the 6-methyl and 4-fluorophenyl groups to improve steric complementarity with enzyme active sites .
- SAR studies : Introduce electron-withdrawing groups (e.g., chloro at the phenyl ring) to enhance XO inhibition, as seen in analogs with IC values comparable to allopurinol .
- Enzyme kinetics : Competitive inhibition assays to differentiate between target and off-target effects .
Q. How should in vivo efficacy studies be designed for anticancer or antiangiogenic applications?
- Xenograft models : Administer the compound (e.g., 10–50 mg/kg/day) in nude mice bearing A549 lung tumors, monitoring tumor volume reduction and survival rates .
- Antiangiogenic assays :
- HUVEC migration : Boyden chamber assays to assess inhibition of VEGF-induced endothelial cell migration .
- MMP-9 inhibition : Zymography or fluorogenic substrate assays to quantify enzymatic activity .
- Biomarker analysis : Western blotting for pERK1/2 and caspase-3 activation to validate mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
